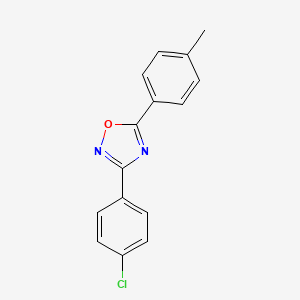
3-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, also known as CMPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. CMPO is a derivative of oxadiazole and is widely used in organic synthesis, material science, and pharmaceutical research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been investigated for its antimicrobial properties. Studies have shown that derivatives of 1,2,4-oxadiazole, including those with a 4-chlorophenyl group, demonstrate significant antimicrobial activity. For instance, Machado et al. (2005) explored the synthesis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles and evaluated their antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Machado et al., 2005).
Thermal Properties and Stability
The thermal properties of 1,2,4-oxadiazole derivatives have been a subject of research, particularly in understanding their stability under various conditions. Arora et al. (2012) conducted thermal studies on a series of 1,3,4-oxadiazoles, evaluating their thermal stability and melting points, which are crucial parameters in the development of pharmaceuticals and other materials (Arora et al., 2012).
Synthesis of New Heterocyclic Compounds
The compound has been used in the synthesis of new heterocyclic compounds, which are fundamental in the development of new drugs and materials. Abbas et al. (2017) described the synthesis of new heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole, underscoring the versatility of 1,2,4-oxadiazole derivatives in synthesizing novel compounds with potential applications in various fields (Abbas et al., 2017).
Anticancer Properties
Some 1,2,4-oxadiazole derivatives, including those with a 4-chlorophenyl group, have been studied for their potential anticancer properties. Afsharirad et al. (2020) investigated two novel synthesized compounds for their anti-breast cancer activity, emphasizing the potential of these compounds in cancer therapy (Afsharirad et al., 2020).
Central Nervous System Depressant Activity
Research has also been conducted on the central nervous system (CNS) depressant activities of 1,3,4-oxadiazole derivatives. Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated their CNS depressant activities, highlighting the pharmaceutical potential of these compounds in CNS-related therapies (Singh et al., 2012).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-4-12(5-3-10)15-17-14(18-19-15)11-6-8-13(16)9-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCPTFLRPGNYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356407 | |
| Record name | 3-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52596-85-7 | |
| Record name | 3-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5810857.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5810860.png)
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)


![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)

